molecular formula C45H79N13O16 B1665379 Abecomotide CAS No. 907596-50-3

Abecomotide

Cat. No. B1665379
M. Wt: 1058.2 g/mol
InChI Key: ZWMQPLOHUFKNPF-RQEVSVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abecomotide is a bioactive chemical.

Scientific Research Applications

Genome Engineering and Disease Modeling

  • Adenine Base Editors for Genome Engineering : Abecomotide, as an adenine base editor (ABE), plays a crucial role in genome engineering. It facilitates targeted adenine-to-guanine (A-to-G) nucleotide conversions without the need for double-stranded DNA breaks, thus enhancing precision in genetic modifications (Kim, 2018).

  • Modeling Human Diseases in Mice : Abecomotide has been instrumental in creating mouse models of human diseases, showcasing its potential in medical research and drug development. By enabling efficient A-to-G conversion, it assists in mimicking human genetic mutations in mice (Liu et al., 2018).

Biomedical Research and Therapeutics

  • Cell Selection and Purification in Research : The development of methods like XMAS-TREE, which utilizes ABE activity for the real-time identification and enrichment of base-edited cell populations, demonstrates abecomotide's utility in advancing cellular and molecular biology research (Brookhouser et al., 2020).

  • Therapeutic Applications in Duchenne Muscular Dystrophy : Research demonstrates the therapeutic potential of abecomotide in treating genetic diseases. For instance, it has been used to correct mutations in Duchenne muscular dystrophy models, showing promise for future gene therapies (Ryu et al., 2018).

Genetic Research and Editing Efficiency

  • Efficiency and Precision of ABE in Genetic Research : Studies show that abecomotide (ABE) can efficiently and precisely induce targeted genetic mutations. This precision is pivotal in genetic research and the development of gene therapies (Geurts et al., 2020).

  • Plant Genome Engineering : Abecomotide's role extends to plant science, where it enables precise A-to-G base conversions in plants like Arabidopsis thaliana, paving the way for advanced plant breeding and biotechnology applications (Kang et al., 2018).

Additional Insights from Related Research

  • Enhancing the Capabilities of ABE : Research efforts have focused on evolving and improving the adenine base editor to increase its activity and compatibility with various Cas proteins, broadening its applicability in both research and therapeutic settings (Richter et al., 2020).

  • Expression Optimization in Base Editors : Optimizing the expression of base editors like ABE has shown to significantly improve their efficiency in correcting pathogenic SNPs, indicating a critical aspect of enhancing gene editing technologies (Koblan et al., 2018).

  • Machine Learning in Predicting Base Editing Outcomes : Machine learning models have been developed to predict the outcomes of base editing, highlighting the intersection of computational and biological sciences in optimizing gene editing tools (Arbab et al., 2020).

properties

CAS RN

907596-50-3

Product Name

Abecomotide

Molecular Formula

C45H79N13O16

Molecular Weight

1058.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H79N13O16/c1-20(2)16-27(40(68)51-25(11-13-31(48)60)38(66)54-28(18-32(49)61)42(70)56-30(45(73)74)17-21(3)4)53-39(67)26(12-14-34(63)64)52-41(69)29(19-33(50)62)55-43(71)35(22(5)6)57-44(72)36(23(7)59)58-37(65)24(47)10-8-9-15-46/h20-30,35-36,59H,8-19,46-47H2,1-7H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,68)(H,52,69)(H,53,67)(H,54,66)(H,55,71)(H,56,70)(H,57,72)(H,58,65)(H,63,64)(H,73,74)/t23-,24+,25+,26+,27+,28+,29+,30+,35+,36+/m1/s1

InChI Key

ZWMQPLOHUFKNPF-RQEVSVBXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KTVNELQNL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lys-thr-val-asn-glu-leu-gln-asn-leu;  Abecomotide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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